molecular formula C11H15F2N B12444116 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine

1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine

Cat. No.: B12444116
M. Wt: 199.24 g/mol
InChI Key: AHPZRAZKGVBMND-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine is a fluorinated aromatic amine with a propane backbone. Its structure features a 3,5-dimethylphenyl group attached to the first carbon of the propane chain, which is also substituted with two fluorine atoms (1,1-difluoro). The amine group is positioned at the second carbon. This compound is of interest due to its unique electronic and steric properties, influenced by the electron-donating dimethyl groups on the phenyl ring and the electron-withdrawing fluorine atoms on the propane chain. Derivatives such as hydrochloride salts are commonly synthesized for improved stability, as seen in structurally related compounds like 1-(3,5-dimethylphenyl)propan-2-amine hydrochloride (CAS 77083-30-8) .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-1,1-difluoropropan-2-amine

InChI

InChI=1S/C11H15F2N/c1-7-4-8(2)6-10(5-7)11(12,13)9(3)14/h4-6,9H,14H2,1-3H3

InChI Key

AHPZRAZKGVBMND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C(C)N)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylbenzaldehyde and 1,1-difluoro-2-propanamine.

    Condensation Reaction: The 3,5-dimethylbenzaldehyde undergoes a condensation reaction with 1,1-difluoro-2-propanamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides, hydroxides, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), hydroxides (e.g., NaOH), amines (e.g., NH₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated compounds, hydroxylated compounds, aminated compounds

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Phenyl Substituent Effects: The 3,5-dimethylphenyl group (electron-donating) enhances the basicity of the amine compared to 3,5-difluorophenyl (electron-withdrawing) in (S)-1-(3,5-difluorophenyl)propan-1-amine .

Fluorine Placement: The 1,1-difluoro substitution in the target compound introduces steric hindrance and polarity, contrasting with non-fluorinated analogues like the hydrochloride derivative in . Extensive fluorination (e.g., pentafluoro in ) drastically increases molecular weight and lipophilicity, which may influence bioavailability .

Physicochemical Properties

  • Polarity: Fluorine atoms increase polarity, enhancing solubility in polar solvents compared to non-fluorinated derivatives.
  • Thermal Stability : Electron-donating methyl groups on the phenyl ring may improve thermal stability relative to halogenated analogues.
  • Chirality : Compounds like (S)-1-(3,5-difluorophenyl)propan-1-amine () highlight the role of stereochemistry in pharmacological activity, though data on the target compound’s chirality is absent .

Biological Activity

1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine can be described as follows:

  • Molecular Formula: C11H14F2N
  • Molecular Weight: 201.23 g/mol
  • IUPAC Name: 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine

This compound features a difluoropropanamine backbone with a 3,5-dimethylphenyl group attached, which contributes to its distinctive biological properties.

The biological activity of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and norepinephrine, which may enhance cognitive functions and mood.
  • Receptor Binding: The presence of fluorine atoms in the structure enhances the compound's binding affinity to specific receptors, potentially leading to more pronounced pharmacological effects. Research indicates that it may interact with adrenergic and dopaminergic receptors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationIncreases levels of dopamine and norepinephrine
Enzyme InhibitionInhibits monoamine oxidase (MAO)
Receptor InteractionBinds to adrenergic and dopaminergic receptors

Case Studies

Several studies have explored the biological effects of 1-(3,5-Dimethylphenyl)-1,1-difluoropropan-2-amine:

  • Neuropharmacological Study : A study conducted on animal models demonstrated that administration of the compound resulted in significant improvements in cognitive performance as measured by maze tests. This effect was linked to increased dopaminergic activity .
  • Antidepressant Potential : Another study investigated the compound's effects on depression-like behaviors in rodents. The results indicated that it exhibited antidepressant-like effects comparable to standard treatments like fluoxetine. The mechanism was attributed to its ability to inhibit MAO activity .
  • Safety Profile Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were reported in chronic exposure studies .

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